molecular formula C16H14F3N3O7S B2961431 4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide CAS No. 1105233-93-9

4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Cat. No.: B2961431
CAS No.: 1105233-93-9
M. Wt: 449.36
InChI Key: OMTQCORXNZIJIV-UHFFFAOYSA-N
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Description

4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methyl group at position 4, nitro groups at positions 3 and 5, and a 2-(3-(trifluoromethyl)phenoxy)ethyl substituent on the sulfonamide nitrogen. The compound combines electron-withdrawing nitro groups, a hydrophobic trifluoromethylphenoxy moiety, and a sulfonamide core, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

4-methyl-3,5-dinitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O7S/c1-10-14(21(23)24)8-13(9-15(10)22(25)26)30(27,28)20-5-6-29-12-4-2-3-11(7-12)16(17,18)19/h2-4,7-9,20H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTQCORXNZIJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-methylbenzenesulfonamide to introduce nitro groups at the 3 and 5 positions. This is followed by the reaction with 2-(3-(trifluoromethyl)phenoxy)ethylamine under suitable conditions to form the final product. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of new sulfonamide derivatives with different substituents.

Scientific Research Applications

4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Agrochemicals: Possible application as a pesticide or herbicide due to its bioactive functional groups.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and sulfonamide groups can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Nitro vs. Ethoxy/Methyl Groups : The target compound’s nitro groups increase acidity (pKa ~5–7 for sulfonamides with nitro substituents) compared to the electron-donating ethoxy and methyl groups in [CAS 954003-03-3], which likely raise the pKa and enhance water solubility .
  • Fluorination Impact : While the target compound has a single trifluoromethyl group, the Pharos Project compounds (e.g., [52026-59-2]) feature extensive perfluorination, leading to significantly higher environmental persistence and thermal stability .

Biological Activity

4-Methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide, identified by its CAS number 1105233-93-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case analyses, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F3N3O7SC_{16}H_{14}F_{3}N_{3}O_{7}S, with a molecular weight of 449.4 g/mol. Its structure features multiple functional groups that may contribute to its biological activity.

PropertyValue
CAS Number1105233-93-9
Molecular FormulaC₁₆H₁₄F₃N₃O₇S
Molecular Weight449.4 g/mol

The exact mechanism of action for this compound remains under investigation; however, its structural components suggest potential interactions with various biological targets. The presence of the trifluoromethyl group may enhance lipophilicity and influence receptor binding affinities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines:

  • Cytotoxic Activity : In vitro assays demonstrate IC50 values in the micromolar range against several cancer types, including:
    • MCF-7 (breast adenocarcinoma)
    • U-937 (acute monocytic leukemia)

The IC50 values for related compounds range from 0.11 to 2.78 µM, indicating strong antiproliferative effects .

Induction of Apoptosis

Flow cytometry analyses suggest that compounds within this class can induce apoptosis in cancer cells. For instance, studies have shown increased levels of caspase-3/7 activity in treated MCF-7 cells, confirming that these compounds trigger apoptotic pathways .

Anti-inflammatory Effects

Some derivatives have also demonstrated anti-inflammatory properties. The metabolic pathways observed in related compounds suggest that they may inhibit pro-inflammatory cytokine production, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated the efficacy of several dinitrobenzene sulfonamide derivatives against MCF-7 and U-937 cell lines.
    • Results indicated that modifications at the para position significantly enhanced biological activity, with some derivatives showing IC50 values lower than those of established chemotherapeutics like doxorubicin .
  • Apoptosis Induction Study :
    • Research utilizing flow cytometry revealed that specific analogs could effectively arrest the cell cycle at the G1 phase and promote apoptosis through caspase activation .
  • Inflammatory Response Study :
    • A related study assessed the anti-inflammatory effects of a structurally similar compound, demonstrating significant reductions in inflammatory markers in animal models .

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